An In-depth Technical Guide to the Physicochemical Properties of 2,3,4,5,6-pentafluoro-L-phenylalanine
An In-depth Technical Guide to the Physicochemical Properties of 2,3,4,5,6-pentafluoro-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,5,6-pentafluoro-L-phenylalanine (PF-Phe) is a synthetic amino acid that has garnered significant interest in the fields of biochemistry, drug development, and structural biology. The substitution of all five hydrogen atoms on the phenyl ring of L-phenylalanine with fluorine atoms imparts unique physicochemical properties that make it a valuable tool for a range of applications. The high electronegativity and small van der Waals radius of fluorine atoms introduce significant electronic perturbations to the aromatic ring, influencing its reactivity, conformation, and non-covalent interactions. This guide provides a comprehensive overview of the core physicochemical properties of PF-Phe, detailed experimental protocols for its synthesis and incorporation into peptides, and visualizations of relevant workflows.
Physicochemical Properties
The introduction of five fluorine atoms dramatically alters the properties of the phenylalanine side chain, making it a unique tool for probing protein structure and function.
Quantitative Data
A summary of the key quantitative data for 2,3,4,5,6-pentafluoro-L-phenylalanine is presented in Table 1. For comparison, data for the parent amino acid, L-phenylalanine, is also included.
| Property | 2,3,4,5,6-pentafluoro-L-phenylalanine | L-phenylalanine |
| Molecular Formula | C₉H₆F₅NO₂ | C₉H₁₁NO₂ |
| Molecular Weight | 255.14 g/mol | 165.19 g/mol |
| Melting Point | 258 °C | 283 °C (decomposes)[1] |
| Boiling Point | Data not available | Sublimes |
| pKa (Carboxyl) | Predicted to be lower than L-phenylalanine | ~2.2 |
| pKa (Amine) | Predicted to be lower than L-phenylalanine | ~9.3 |
| Solubility | Data not available | Slightly soluble in water; insoluble in nonpolar organic solvents |
Experimental Protocols
Synthesis of 2,3,4,5,6-pentafluoro-L-phenylalanine
The synthesis of 2,3,4,5,6-pentafluoro-L-phenylalanine can be achieved through various methods, including the alkylation of a glycine enolate equivalent with pentafluorobenzyl bromide. Below is a generalized experimental protocol based on common synthetic strategies for fluorinated amino acids.
Materials:
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Diethyl acetamidomalonate
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Sodium ethoxide
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Anhydrous ethanol
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2,3,4,5,6-pentafluorobenzyl bromide
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Hydrochloric acid (concentrated)
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Diethyl ether
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Sodium bicarbonate
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Magnesium sulfate
Procedure:
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Alkylation:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl acetamidomalonate in anhydrous ethanol.
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Add a solution of sodium ethoxide in ethanol dropwise at room temperature to generate the enolate.
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To the resulting solution, add 2,3,4,5,6-pentafluorobenzyl bromide and reflux the mixture for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Hydrolysis and Decarboxylation:
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After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
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To the residue, add concentrated hydrochloric acid and reflux the mixture for several hours to effect hydrolysis of the ester and amide groups and decarboxylation.
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Purification:
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Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate until the amino acid precipitates.
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Collect the crude product by filtration and wash with cold water and diethyl ether.
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The crude 2,3,4,5,6-pentafluoro-L-phenylalanine can be further purified by recrystallization from hot water or a water/ethanol mixture. Dry the purified crystals under vacuum.
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Synthesis workflow for PF-Phe.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
2,3,4,5,6-pentafluoro-L-phenylalanine, typically as its Fmoc-protected derivative (Fmoc-PF-Phe-OH), can be incorporated into peptide chains using standard solid-phase peptide synthesis protocols.
Materials:
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Fmoc-Rink Amide resin (or other suitable resin)
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Fmoc-protected amino acids
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Fmoc-2,3,4,5,6-pentafluoro-L-phenylalanine (Fmoc-PF-Phe-OH)
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Coupling reagents (e.g., HBTU, HATU)
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Base (e.g., DIPEA)
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Deprotection solution (e.g., 20% piperidine in DMF)
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Solvents (DMF, DCM)
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Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
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Cold diethyl ether
Procedure:
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Resin Swelling: Swell the resin in DMF in a reaction vessel.
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Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with 20% piperidine in DMF.
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Washing: Wash the resin thoroughly with DMF.
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Coupling:
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In a separate vial, pre-activate the Fmoc-amino acid (including Fmoc-PF-Phe-OH) with a coupling reagent and a base in DMF.
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Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.
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Washing: Wash the resin with DMF.
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Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the desired peptide sequence.
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Final Deprotection: Perform a final Fmoc deprotection after the last amino acid has been coupled.
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Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
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Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
SPPS workflow for peptide synthesis.
Biological Activity and Signaling Pathways
While specific signaling pathways directly modulated by 2,3,4,5,6-pentafluoro-L-phenylalanine are not well-documented, the incorporation of fluorinated amino acids into peptides and proteins can significantly impact their biological activity. This is often due to altered binding affinities to receptors or enzymes.
The metabolism of phenylalanine itself is a well-characterized pathway. Phenylalanine is an essential amino acid that is a precursor for the synthesis of tyrosine, and subsequently, catecholamines such as dopamine, norepinephrine, and epinephrine. It is important to note that the metabolic fate of 2,3,4,5,6-pentafluoro-L-phenylalanine within a cell is not extensively studied. The highly stable C-F bonds may render it resistant to enzymatic degradation that would normally occur with natural phenylalanine.
Overview of Phenylalanine Metabolism.
Applications in Research and Drug Development
The unique properties of 2,3,4,5,6-pentafluoro-L-phenylalanine make it a valuable tool in various research and development areas:
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¹⁹F NMR Spectroscopy: The five fluorine atoms provide a strong and sensitive signal for ¹⁹F NMR studies. Incorporating PF-Phe into proteins allows for the investigation of protein structure, dynamics, and interactions with other molecules without the background noise associated with ¹H NMR.
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Protein Engineering and Drug Design: The introduction of PF-Phe can enhance the metabolic stability of peptides and proteins by making them resistant to proteolytic degradation. The altered electronic properties of the aromatic ring can also be used to fine-tune binding affinities and specificities for therapeutic targets.
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Probing Non-covalent Interactions: The pentafluorophenyl group has a significantly different quadrupole moment compared to the phenyl group, which alters its ability to participate in cation-π and π-π stacking interactions. This makes PF-Phe an excellent probe for studying the nature of these interactions in biological systems.
Conclusion
2,3,4,5,6-pentafluoro-L-phenylalanine is a powerful tool for chemical biologists, medicinal chemists, and structural biologists. Its unique physicochemical properties, arising from the extensive fluorination of the phenyl ring, offer distinct advantages for probing biological systems and for the development of novel therapeutics. While more research is needed to fully elucidate its metabolic fate and specific interactions with cellular signaling pathways, the existing data and experimental protocols clearly demonstrate its utility in advancing our understanding of protein science and in the design of next-generation drugs.
